Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate is a chemical compound characterized by its trifluoromethyl group and piperazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the trifluoromethyl group and the piperazine ring. One common method is the reaction of 4-(trifluoromethyl)pyrimidin-2-YL with tert-butyl piperazine-1-carboxylate under specific conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new compounds.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding biological processes and pathways.
Medicine: In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: In industry, this compound can be used in the production of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group enhances the stability and activity of these products, making them more effective in agricultural applications.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound's activity, influencing its binding affinity and selectivity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the pyrimidin-2-YL group.
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has an amino group in place of the pyrimidin-2-YL group.
Uniqueness: Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate is unique due to its combination of the trifluoromethyl group and the pyrimidin-2-YL group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-8-6-20(7-9-21)11-18-5-4-10(19-11)14(15,16)17/h4-5H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQYZSDVVTXOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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